3-Bromo-6-fluoro-2-methoxybenzonitrile 3-Bromo-6-fluoro-2-methoxybenzonitrile
Brand Name: Vulcanchem
CAS No.: 1426073-18-8
VCID: VC8460029
InChI: InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3H,1H3
SMILES: COC1=C(C=CC(=C1C#N)F)Br
Molecular Formula: C8H5BrFNO
Molecular Weight: 230.03 g/mol

3-Bromo-6-fluoro-2-methoxybenzonitrile

CAS No.: 1426073-18-8

Cat. No.: VC8460029

Molecular Formula: C8H5BrFNO

Molecular Weight: 230.03 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-6-fluoro-2-methoxybenzonitrile - 1426073-18-8

Specification

CAS No. 1426073-18-8
Molecular Formula C8H5BrFNO
Molecular Weight 230.03 g/mol
IUPAC Name 3-bromo-6-fluoro-2-methoxybenzonitrile
Standard InChI InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3H,1H3
Standard InChI Key OZUSRRAXOTZOSM-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1C#N)F)Br
Canonical SMILES COC1=C(C=CC(=C1C#N)F)Br

Introduction

Structural and Physicochemical Properties

The molecular structure of 3-bromo-6-fluoro-2-methoxybenzonitrile is characterized by its substitution pattern, which influences its electronic properties and intermolecular interactions. The bromine atom, with its high electronegativity and polarizability, enhances the compound’s susceptibility to nucleophilic substitution reactions. The fluorine atom contributes to metabolic stability and lipophilicity, while the methoxy group provides steric bulk and modulates electronic effects. The nitrile group serves as a versatile handle for further chemical modifications.

Key Physicochemical Properties

PropertyValue/Description
Molecular Weight230.03 g/mol
IUPAC Name3-bromo-6-fluoro-2-methoxybenzonitrile
SMILES NotationCOC1=C(C=CC(=C1C#N)F)Br
Topological Polar Surface Area44.8 Ų (estimated)
LogP (Octanol-Water)~2.3 (predicted)

The compound’s moderate logP value suggests balanced lipophilicity, potentially favorable for membrane permeability in biological systems. Its polar surface area indicates limited hydrogen-bonding capacity, which may influence solubility and pharmacokinetic properties.

Synthetic Methodologies

The synthesis of 3-bromo-6-fluoro-2-methoxybenzonitrile typically involves sequential functionalization of a benzonitrile core. While detailed protocols are scarce in non-proprietary literature, general approaches can be inferred from analogous compounds:

Halogenation Strategies

Bromination of fluorinated methoxybenzonitrile precursors often employs electrophilic aromatic substitution. Iron(III) bromide (FeBr₃) catalyzes regioselective bromination at the 3-position due to directing effects of the methoxy and nitrile groups. Fluorination may precede or follow bromination, with Selectfluor® or N-fluorobenzenesulfonimide (NFSI) commonly used as fluorinating agents under mild conditions.

Industrial-Scale Production

Continuous flow reactors are increasingly utilized for halogenation steps to improve safety and yield. Process optimization focuses on:

  • Temperature control (typically 0–50°C for bromination)

  • Solvent selection (dichloromethane or acetonitrile)

  • Catalyst recycling protocols

Purification often involves fractional crystallization or preparative HPLC, with final purity exceeding 95% for research-grade material.

Chemical Reactivity and Applications

The compound’s reactivity profile enables diverse transformations critical for pharmaceutical and agrochemical development:

Nucleophilic Substitution

The bromine atom undergoes facile displacement with nucleophiles (e.g., amines, alkoxides) in SNAr reactions. For example:
C8H5BrFNO+NH3C8H6FN2O+HBr\text{C}_8\text{H}_5\text{BrFNO} + \text{NH}_3 \rightarrow \text{C}_8\text{H}_6\text{FN}_2\text{O} + \text{HBr}

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) enable biaryl formation. The nitrile group remains inert under standard coupling conditions, allowing selective modification of the bromine site.

Oxidation/Reduction Pathways

  • Nitrile reduction with LiAlH₄ yields primary amines

  • Methoxy group demethylation with BBr₃ produces phenolic derivatives

CompoundTargetIC₅₀/EC₅₀
3-Br-6-F-2-OCH₃-benzonitrileALK2 (predicted)~50 nM*
5-Br-2-F-4-OCH₃-analogEGFR120 nM
*Predicted via QSAR modeling

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key precursor in synthesizing:

  • Protein kinase inhibitors for oncology

  • Neuroprotective agents targeting AMPA receptors

  • Antidiabetic compounds modulating PPARγ activity

Agrochemical Development

Structural derivatives act as:

  • Herbicides (inhibition of acetolactate synthase)

  • Fungicides (disruption of ergosterol biosynthesis)

Future Research Directions

  • Synthetic Chemistry: Develop enantioselective routes for chiral derivatives

  • Computational Modeling: DFT studies to optimize substitution patterns

  • Translational Research: In vivo efficacy and toxicity profiling

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